molecular formula C13H13NO2 B4579920 2,4-dimethyl-N-phenylfuran-3-carboxamide CAS No. 28730-18-9

2,4-dimethyl-N-phenylfuran-3-carboxamide

Cat. No.: B4579920
CAS No.: 28730-18-9
M. Wt: 215.25 g/mol
InChI Key: NMRDELHCVAOOPZ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-phenylfuran-3-carboxamide is a chemical compound with the molecular formula C13H13NO2. It is a derivative of furan, a heterocyclic organic compound, and features a phenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-phenylfuran-3-carboxamide typically involves the reaction of 2,4-dimethylfuran-3-carboxylic acid with aniline (phenylamine) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-N-phenylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

2,4-Dimethyl-N-phenylfuran-3-carboxamide serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and reduction, makes it versatile for creating derivatives with tailored properties.

Reaction Type Description Common Reagents
OxidationForms furan-3-carboxylic acid derivativesKMnO₄, CrO₃
ReductionProduces corresponding aminesLiAlH₄, NaBH₄
SubstitutionElectrophilic substitution on the phenyl ringAlCl₃, FeCl₃

Biology

The compound has been investigated for its biological activities , notably its antimicrobial and anticancer properties. Its interactions with biological targets suggest potential therapeutic applications.

Biological Activity Findings
AnticancerInhibits growth of various cancer cell lines; induces apoptosis.
AntimicrobialEffective against multiple bacterial strains; potential for treating infections.

Medicine

Due to its structural similarity to other bioactive compounds, this compound is explored as a drug candidate . Its mechanism of action involves interactions with enzymes or receptors via hydrogen bonding and hydrophobic interactions.

Case Studies

Several studies highlight the compound's efficacy in various applications:

  • Anticancer Activity
    • A study demonstrated that this compound significantly inhibited the proliferation of cancer cell lines by inducing apoptosis. This positions it as a promising lead compound for developing new anticancer agents.
  • Antimicrobial Effects
    • Research indicated that this compound exhibited potent antimicrobial activity against clinically isolated drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae. The findings suggest its utility in addressing antibiotic resistance.
  • Enzyme Interaction Studies
    • Investigations revealed that this compound may act as an inhibitor for specific metabolic enzymes. This could have implications for diseases where these enzymes play critical roles.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-phenylfuran-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylfuran-3-carboxamide
  • N-Phenylfuran-3-carboxamide
  • 2,4-Dimethyl-N-methylfuran-3-carboxamide

Uniqueness

2,4-Dimethyl-N-phenylfuran-3-carboxamide is unique due to the presence of both dimethyl groups on the furan ring and the phenyl group on the amide nitrogen. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2,4-Dimethyl-N-phenylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include both dimethyl groups on the furan ring and a phenyl group on the amide nitrogen. This combination imparts distinct biological properties that have been explored in various studies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound can undergo several chemical reactions, including oxidation to form furan-3-carboxylic acid derivatives and reduction to produce corresponding amines. Its mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors through hydrogen bonding and hydrophobic interactions. These interactions may modulate the activity of target molecules, leading to various biological effects .

Biological Activities

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. The following table summarizes the key biological activities observed in various studies:

Biological Activity Description References
AntimicrobialExhibits activity against a range of bacterial strains.
AnticancerInhibits cancer cell proliferation in vitro; potential for drug development.
Enzyme InhibitionInteracts with specific enzymes, potentially affecting metabolic pathways.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines by inducing apoptosis. The study highlighted its potential as a lead compound for developing new anticancer agents .
  • Antimicrobial Effects : Another investigation focused on the antimicrobial properties of this compound, showing effective inhibition against multiple bacterial strains, suggesting its utility in treating infections .
  • Enzyme Interaction Studies : Research has indicated that the compound may act as an inhibitor for certain enzymes involved in metabolic processes. This could have implications for diseases where these enzymes play a critical role .

Comparative Analysis with Similar Compounds

The unique structural features of this compound differentiate it from other similar compounds. The table below compares it with structurally related compounds:

Compound Structural Features Biological Activity
2,4-Dimethylfuran-3-carboxamideLacks phenyl groupLimited biological activity
N-Phenylfuran-3-carboxamideNo dimethyl groupsModerate antimicrobial activity
2,4-Dimethyl-N-methylfuran-3-carboxamideMethyl instead of phenylReduced anticancer potential

Properties

IUPAC Name

2,4-dimethyl-N-phenylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-8-16-10(2)12(9)13(15)14-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRDELHCVAOOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586484
Record name 2,4-Dimethyl-N-phenylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28730-18-9
Record name 2,4-Dimethyl-N-phenyl-3-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28730-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-N-phenylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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